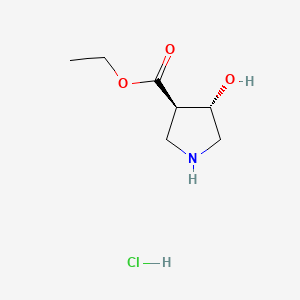
Ethyl trans-4-hydroxypyrrolidine-3-carboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl trans-4-hydroxypyrrolidine-3-carboxylate;hydrochloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique structure and properties, which make it valuable in different fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl trans-4-hydroxypyrrolidine-3-carboxylate;hydrochloride typically involves the reaction of ethyl 4-hydroxy-3-pyrrolidinecarboxylate with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and automated processes to maintain consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards .
化学反应分析
Types of Reactions
Ethyl trans-4-hydroxypyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
科学研究应用
Ethyl trans-4-hydroxypyrrolidine-3-carboxylate;hydrochloride has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development and as a model compound in pharmacological studies.
作用机制
The mechanism of action of ethyl trans-4-hydroxypyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
相似化合物的比较
Similar Compounds
- Ethyl 4-hydroxy-3-pyrrolidinecarboxylate
- Ethyl 3-hydroxy-4-pyrrolidinecarboxylate
- Ethyl 4-hydroxy-2-pyrrolidinecarboxylate
Uniqueness
Ethyl trans-4-hydroxypyrrolidine-3-carboxylate;hydrochloride is unique due to its specific trans configuration, which imparts distinct chemical and biological properties. This configuration may enhance its reactivity and interaction with molecular targets compared to its cis or other isomeric forms .
属性
分子式 |
C7H14ClNO3 |
|---|---|
分子量 |
195.64 g/mol |
IUPAC 名称 |
ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)5-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
InChI 键 |
NSMMWYHDNYTZAD-KGZKBUQUSA-N |
手性 SMILES |
CCOC(=O)[C@@H]1CNC[C@H]1O.Cl |
规范 SMILES |
CCOC(=O)C1CNCC1O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Methoxy-methyl-carbamoyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B14019925.png)
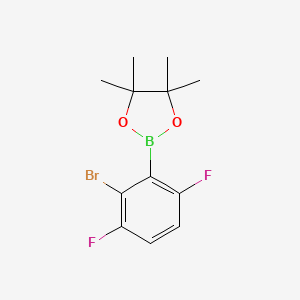
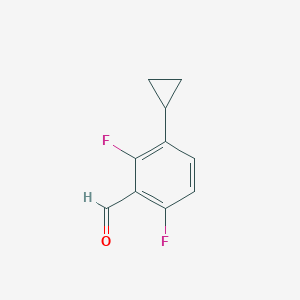
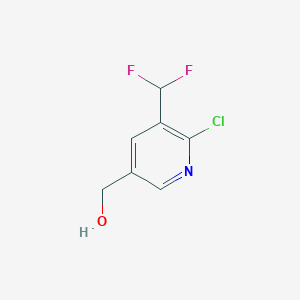
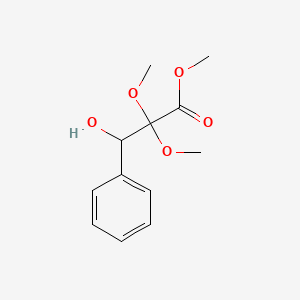

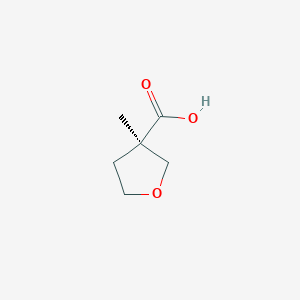
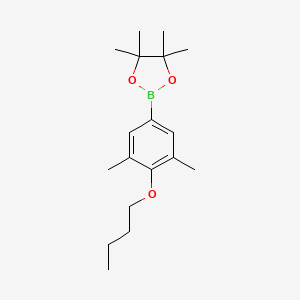
![rel-(1S,4S)-2-Benzyl-5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019971.png)
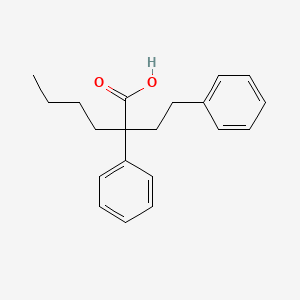
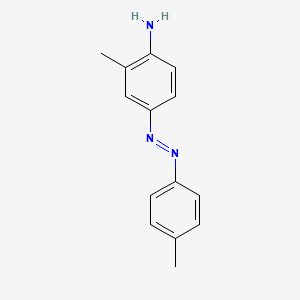


![2,4,6-trimethyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14020004.png)
